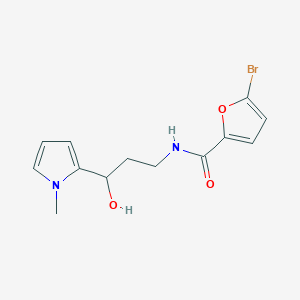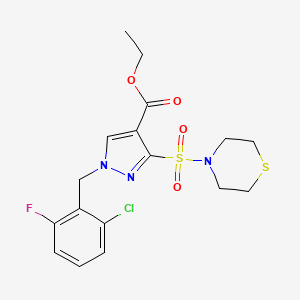![molecular formula C14H15N3O B2961516 N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide CAS No. 2094328-39-7](/img/structure/B2961516.png)
N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide is a compound that features a pyrazole ring attached to a phenyl group, which is further linked to a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the pyrazole to the phenyl group: This step involves the reaction of the pyrazole with a benzyl halide in the presence of a base such as potassium carbonate.
Formation of the prop-2-enamide moiety: This can be done by reacting the benzylated pyrazole with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can
Propiedades
IUPAC Name |
N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-14(18)15-10-12-4-6-13(7-5-12)11-17-9-3-8-16-17/h2-9H,1,10-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKRVJGNHXJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)
![1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2961437.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)



![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2961447.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)

![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)
![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)

